
(2S,4R)-2-methyl-4-pentylthiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-2-methyl-4-pentylthiane is a chiral compound with a unique stereochemistry. The compound’s structure includes a thiane ring, which is a six-membered ring containing one sulfur atom. The specific stereochemistry of this compound is defined by the positions of the substituents on the ring, making it an interesting subject for stereochemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-methyl-4-pentylthiane typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral auxiliaries or chiral catalysts are used to control the stereochemistry of the product. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize the yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is designed to be efficient and cost-effective, with a focus on achieving high enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2S,4R)-2-methyl-4-pentylthiane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydrogen atoms on the ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce various thiane derivatives.
科学的研究の応用
(2S,4R)-2-methyl-4-pentylthiane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s unique stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific chiral properties.
作用機序
The mechanism by which (2S,4R)-2-methyl-4-pentylthiane exerts its effects depends on its interaction with molecular targets. The compound’s stereochemistry allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
類似化合物との比較
Similar Compounds
(2S,4R)-4-methylglutamate: Another chiral compound with similar stereochemistry.
(2S,4R)-4-fluoroproline: Used in protein stability studies.
Levoketoconazole: The 2S,4R enantiomer of ketoconazole, used in medical research.
Uniqueness
What sets (2S,4R)-2-methyl-4-pentylthiane apart from these similar compounds is its specific thiane ring structure and the unique positioning of its substituents. This distinct structure gives it unique chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
76097-71-7 |
|---|---|
分子式 |
C11H22S |
分子量 |
186.36 g/mol |
IUPAC名 |
(2S,4R)-2-methyl-4-pentylthiane |
InChI |
InChI=1S/C11H22S/c1-3-4-5-6-11-7-8-12-10(2)9-11/h10-11H,3-9H2,1-2H3/t10-,11+/m0/s1 |
InChIキー |
SSYNZOSWHXSEOL-WDEREUQCSA-N |
異性体SMILES |
CCCCC[C@@H]1CCS[C@H](C1)C |
正規SMILES |
CCCCCC1CCSC(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)
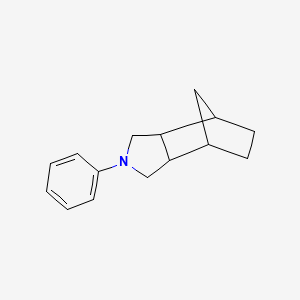


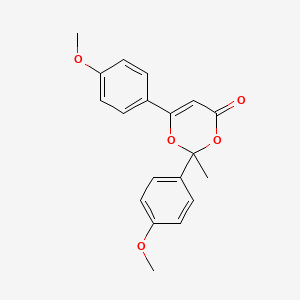
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
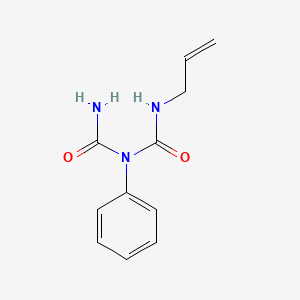
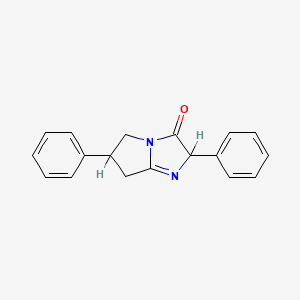

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
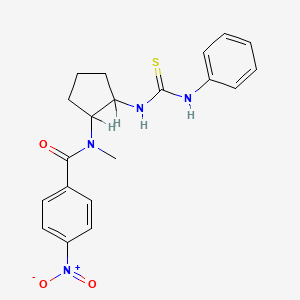
![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)
